2,2-dibromo-N'-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide
Overview
Description
2,2-Dibromo-N’-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopropane ring, a hydrazide group, and bromine atoms, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-N’-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylbenzaldehyde with 1-methylcyclopropanecarbohydrazide in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then treated with bromine to introduce the dibromo functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-N’-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the hydrazide group.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2-Dibromo-N’-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-dibromo-N’-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The bromine atoms and the hydrazide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Known for its use as a pesticide and in organic synthesis.
2,4-Dimethylbenzaldehyde: Used as an intermediate in the synthesis of various organic compounds.
Cyclopropanecarboxylic acid: A precursor for cyclopropane derivatives.
Uniqueness
2,2-Dibromo-N’-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, a hydrazide group, and bromine atoms. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 1,2-dibromoethane or 2,4-dimethylbenzaldehyde.
Properties
IUPAC Name |
2,2-dibromo-N-[(E)-1-(2,4-dimethylphenyl)ethylideneamino]-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N2O/c1-9-5-6-12(10(2)7-9)11(3)18-19-13(20)14(4)8-15(14,16)17/h5-7H,8H2,1-4H3,(H,19,20)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWAENXKVPHDLY-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/NC(=O)C2(CC2(Br)Br)C)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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